N-(3-chloro-4-methoxyphenyl)-3,3-difluorocyclobutane-1-carboxamide
Description
N-(3-chloro-4-methoxyphenyl)-3,3-difluorocyclobutane-1-carboxamide is an organic compound with a unique structure that includes a cyclobutane ring substituted with a carboxamide group, a methoxy group, and a chloro group
Properties
Molecular Formula |
C12H12ClF2NO2 |
|---|---|
Molecular Weight |
275.68 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3,3-difluorocyclobutane-1-carboxamide |
InChI |
InChI=1S/C12H12ClF2NO2/c1-18-10-3-2-8(4-9(10)13)16-11(17)7-5-12(14,15)6-7/h2-4,7H,5-6H2,1H3,(H,16,17) |
InChI Key |
HQAJHLKYBQCXAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CC(C2)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-3,3-difluorocyclobutane-1-carboxamide typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Substitution Reactions: The chloro and methoxy groups are introduced through nucleophilic substitution reactions, using appropriate halogenated and methoxylated precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-3,3-difluorocyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while substitution of the chloro group with an amine would yield an aminated derivative.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-3,3-difluorocyclobutane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3,3-difluorocyclobutane-1-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide: This compound shares the chloro and methoxy substituents but differs in the core structure.
N-(4-chloro-2-methylphenyl)-4-hydroxybenzamide: Similar in having a chloro group but differs in the position and type of other substituents.
Uniqueness
N-(3-chloro-4-methoxyphenyl)-3,3-difluorocyclobutane-1-carboxamide is unique due to its cyclobutane ring, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
